(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMADJAEHVCZKN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128542-75-6 | |

| Record name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate structure and properties

An In-depth Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Chiral Workhorse

This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its structure, featuring a stereodefined pyrrolidine ring, a reactive bromomethyl group, and a stable Boc-protecting group, offers a unique combination of stability and reactivity. This guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development. The pyrrolidine scaffold is a privileged structure in numerous biologically active compounds, and the specific (S)-chirality of this reagent allows for the stereocontrolled synthesis of complex molecular architectures, which is of paramount importance in the development of targeted therapeutics.[1]

Molecular Structure and Identification

The compound's utility is fundamentally derived from its well-defined three-dimensional structure. The tert-butyloxycarbonyl (Boc) group provides steric bulk and protects the pyrrolidine nitrogen, preventing unwanted side reactions while rendering the compound soluble in a wide range of organic solvents. The bromomethyl group at the C2 position serves as a potent electrophile, primed for nucleophilic substitution reactions.

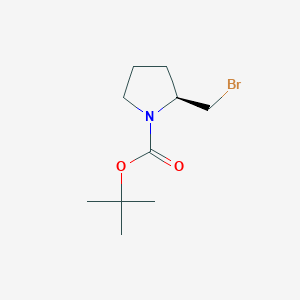

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate |

| Synonyms | (S)-N-Boc-2-(bromomethyl)pyrrolidine, (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester |

| CAS Number | 128542-75-6[2] |

| Molecular Formula | C₁₀H₁₈BrNO₂[2] |

| Molecular Weight | 264.16 g/mol [2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC[C@H]1CBr |

| InChI Key | OSMADJAEHVCZKN-QMMMGPOBSA-N[1] |

Physicochemical Properties

The physical properties of this compound are characteristic of a moderately sized, protected amino alcohol derivative. It is typically supplied as a liquid, and its high boiling point necessitates purification by vacuum distillation or chromatography.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~300 °C (Predicted) | [1] |

| Density | ~1.313 g/cm³ (Predicted) | [1] |

| Storage Conditions | 2-8 °C, under inert atmosphere | [4] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate). | Inferred |

| Optical Rotation | Data not available in searched literature. | - |

Note: Some physical properties are predicted values from chemical suppliers and should be used as an estimate.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features based on data from analogous compounds.[5][6]

-

¹H NMR (Proton NMR): The spectrum is expected to show a complex pattern of signals.

-

Boc Group: A sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.4-1.5 ppm.

-

Pyrrolidine Ring Protons (CH₂): A series of multiplets corresponding to the 6 protons on the pyrrolidine ring would be expected between δ 1.7 and 3.5 ppm. The diastereotopic nature of these protons often leads to complex splitting patterns.

-

Methine Proton (CH): The proton at the chiral center (C2) is expected to be a multiplet around δ 3.8-4.0 ppm.

-

Bromomethyl Protons (CH₂Br): The two protons of the bromomethyl group are diastereotopic and will likely appear as two separate signals (a doublet of doublets or two distinct doublets) in the range of δ 3.3-3.7 ppm, shifted downfield by the adjacent bromine atom.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display 10 distinct signals.

-

Boc Group: The quaternary carbon of the t-butyl group will appear around δ 80 ppm, and the methyl carbons will produce a strong signal around δ 28.5 ppm. The carbonyl carbon (C=O) will be significantly downfield, near δ 155 ppm.

-

Pyrrolidine Ring Carbons: The five carbons of the pyrrolidine ring would appear in the range of δ 23-60 ppm.

-

Bromomethyl Carbon (CH₂Br): The carbon attached to the bromine will be found in the upfield region, typically around δ 35-45 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by absorptions corresponding to its key functional groups.

-

C-H Stretching: Strong absorptions from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.

-

C=O Stretching: A very strong, sharp absorption characteristic of the carbamate carbonyl group will be prominent around 1690-1700 cm⁻¹.[5]

-

C-N Stretching: A moderate absorption for the C-N bond is expected around 1100-1200 cm⁻¹.

-

C-Br Stretching: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹, corresponds to the C-Br bond.

-

Synthesis Protocol: Bromination of (S)-Boc-Prolinol

The most common and efficient synthesis of this compound involves the bromination of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (commercially available as (S)-Boc-prolinol). The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is the method of choice.

Causality of Experimental Choices:

-

Reagents: CBr₄ serves as the bromine source, and PPh₃ acts as an oxygen scavenger, forming the highly stable triphenylphosphine oxide as a byproduct, which drives the reaction to completion.

-

Solvent: Anhydrous dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and readily dissolves the starting materials.

-

Temperature: The reaction is typically started at 0 °C to control the initial exothermic formation of the phosphonium salt intermediate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

Purification: The primary byproduct, triphenylphosphine oxide, has limited solubility in non-polar solvents. Trituration with a solvent system like hexane/ethyl acetate allows for its removal by filtration. Final purification is achieved by silica gel chromatography.

References

- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chembk.com [chembk.com]

- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. benchchem.com [benchchem.com]

The Synthetic Cornerstone: A Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral pyrrolidine scaffolds are integral to the development of a multitude of therapeutics due to their conformational rigidity and ability to present substituents in well-defined spatial orientations.[1] Among these, (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has emerged as a particularly valuable and versatile chiral building block. Its strategic combination of a stereochemically defined pyrrolidine core, a reactive bromomethyl group, and a stable Boc protecting group makes it an ideal starting material for the synthesis of complex, high-value pharmaceutical agents.[2] This technical guide provides a comprehensive overview of its synthesis, characterization, and critical applications in drug discovery and development.

Compound Identification and Physicochemical Properties

-

Chemical Name: this compound

-

CAS Number: 128542-75-6[3]

-

Molecular Formula: C₁₀H₁₈BrNO₂

-

Molecular Weight: 264.16 g/mol

Synonyms:

-

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester[3]

-

(S)-N-BOC-2-(bromomethyl)pyrrolidine[3]

-

tert-Butyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate[3]

-

(2S)-1-Boc-2-(bromomethyl)pyrrolidine[3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [5] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Temperature | 2-8°C | [6] |

Stereoselective Synthesis: From Natural Precursors to a Versatile Intermediate

The synthesis of this compound leverages the chiral pool, typically commencing from the naturally occurring amino acid, L-proline, or its derivative, (S)-prolinol. This ensures the retention of the desired (S)-stereochemistry, which is crucial for the biological activity of the final pharmaceutical products.[7] The synthetic pathway can be conceptually divided into three key stages: protection, reduction (if starting from proline), and functional group interconversion.

Synthetic Workflow Overview

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chembk.com [chembk.com]

- 5. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

A Technical Guide to (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract and Strategic Importance

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern asymmetric synthesis. As a derivative of the naturally occurring amino acid (S)-proline, it provides a stereochemically defined pyrrolidine scaffold, a privileged structure found in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic placement of a reactive bromomethyl group at the C2 position, coupled with the robust tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, renders this molecule an exceptionally versatile electrophilic intermediate.[2] This guide offers an in-depth exploration of its chemical properties, provides validated protocols for its synthesis and purification, elucidates its reactivity, and discusses its application in the synthesis of complex molecular architectures, tailored for researchers and professionals in organic synthesis and pharmaceutical development.

Physicochemical and Spectroscopic Properties

The utility of any synthetic intermediate begins with a thorough understanding of its physical and chemical characteristics. All quantitative data are summarized in Table 1 for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [2][3][4] |

| Molecular Weight | 264.16 g/mol | [2][4][5] |

| CAS Number | 128542-75-6 (for S-isomer) | [5] |

| Appearance | Colorless to light yellow liquid | [4][6] |

| Boiling Point | 300.1 ± 15.0 °C (Predicted) | [6] |

| Density | ~1.312 g/cm³ (Predicted) | [6] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4][6] |

Spectroscopic Signature

Confirmation of the structure and purity of this compound is typically achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: Key diagnostic signals include a prominent singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The diastereotopic protons of the bromomethyl group (-CH₂Br) typically appear as two distinct signals (a doublet of doublets or two multiplets) between 3.3 and 3.7 ppm. The proton at the C2 chiral center is observed around 4.0-4.2 ppm.

-

¹³C NMR: The carbonyl carbon of the Boc group is identifiable near 154 ppm, while the quaternary carbon of the tert-butyl group appears around 80 ppm. The CH₂Br carbon signal is typically found downfield around 35-40 ppm due to the deshielding effect of the bromine atom.

Synthesis and Purification: A Validated Protocol

The most common and reliable synthesis of this chiral bromide originates from its corresponding alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (Boc-(S)-prolinol), which is commercially available and derived from (S)-proline. The conversion of the primary alcohol to a bromide is a standard transformation, for which the Appel reaction offers mild conditions that preserve both the stereocenter's integrity and the acid-labile Boc protecting group.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Experimental Protocol: Synthesis via Appel Reaction

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate and anhydrous DCM.

-

Cool the resulting solution to 0°C using an ice-water bath.

-

Add carbon tetrabromide to the solution and stir until it fully dissolves.

-

Add triphenylphosphine portion-wise over 15-20 minutes.

-

Expertise Note: The portion-wise addition of PPh₃ is critical to control the reaction exotherm and prevent the formation of undesired byproducts. The reaction mechanism involves the formation of a phosphonium salt intermediate, which is then displaced by the alcohol.

-

-

Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide byproduct.

-

Rinse the filter cake with a small amount of cold DCM.

-

Concentrate the filtrate in vacuo to yield the crude product.

Purification Protocol

-

Redissolve the crude oil in a minimal amount of DCM.

-

Load the crude material onto a silica gel column pre-equilibrated with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

-

Trustworthiness Note: The target compound is significantly less polar than the starting alcohol and any residual triphenylphosphine oxide. TLC analysis of the collected fractions against a reference spot of the starting material is a self-validating method to ensure proper separation.

-

-

Combine the pure fractions and concentrate in vacuo to afford this compound as a colorless to pale yellow oil.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its function as a potent electrophile for Sₙ2 reactions. The carbon atom of the bromomethyl group is electron-deficient due to the inductive effect of the adjacent bromine atom, making it highly susceptible to nucleophilic attack.

Reaction Mechanism Diagram

Caption: General Sₙ2 reaction pathway using the title compound.

Application in Drug Synthesis

This chiral building block is instrumental in constructing the pyrrolidine motif in numerous pharmaceuticals. For instance, it can be used in the synthesis of precursors for antiviral agents like Daclatasvir and Grazoprevir, where the pyrrolidine ring is a key pharmacophoric element.[1] The general protocol involves the alkylation of a suitable nucleophile, such as an amine, thiol, or the nitrogen atom of a heterocycle.

Exemplary Protocol: N-Alkylation of an Imidazole Derivative

-

In a flask under an inert atmosphere, dissolve the nucleophilic imidazole derivative (1.0 eq) and a non-nucleophilic base such as cesium carbonate (Cs₂CO₃) (1.5 eq) in a polar aprotic solvent like DMF.

-

Add a solution of this compound (1.1 eq) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is then purified by column chromatography.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety.

-

Hazards: This compound is classified as an irritant. It can cause skin irritation and serious eye irritation or damage.[4][7] Inhalation of vapors may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Take precautionary measures against static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[4][6]

Conclusion

This compound is a high-value, versatile intermediate whose importance in the pharmaceutical and fine chemical industries cannot be overstated. Its well-defined stereochemistry, combined with the orthogonally functionalized Boc-protected amine and reactive bromomethyl group, provides a reliable and efficient entry point into complex, chiral pyrrolidine-containing targets. The protocols and data presented in this guide serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic tool in their research and development endeavors.

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 181258-46-8 [amp.chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate | 181258-46-8 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. angenechemical.com [angenechemical.com]

Reactivity of the bromomethyl group on a pyrrolidine ring

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Bromomethyl-Pyrrolidine Moiety

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its utility is often unlocked by functionalization, allowing for the precise installation of pharmacophoric elements and the modulation of physicochemical properties. Among the most versatile handles for such modifications is the bromomethyl group. This guide provides a detailed exploration of the chemical reactivity of the bromomethyl group appended to a pyrrolidine core. We will dissect the fundamental reaction mechanisms, analyze the critical factors that govern reaction outcomes, and present field-proven protocols for key synthetic transformations. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel pyrrolidine-containing molecules.

The Bromomethyl Group: A Versatile Electrophilic Hub

The synthetic power of the bromomethyl-pyrrolidine scaffold lies in the carbon-bromine bond. The bromine atom, being highly electronegative, polarizes the C-Br bond, rendering the methylene carbon electron-deficient and thus highly electrophilic. This intrinsic property makes it an excellent substrate for reaction with a wide array of nucleophiles.

The predominant mechanism governing the reactivity of this primary alkyl halide is the bimolecular nucleophilic substitution (SN2) reaction .[3][4] This pathway is characterized by a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to a transient pentacoordinate transition state.[4]

A crucial stereochemical consideration is that while the SN2 reaction itself is stereospecific, it occurs on an achiral CH₂ group. Therefore, it does not cause an inversion of any existing stereocenters on the pyrrolidine ring itself. For instance, in a reaction involving (S)-2-(bromomethyl)-1-methylpyrrolidine, the (S)-configuration of the pyrrolidine ring is preserved in the product, allowing for the stereospecific extension of the chiral scaffold.[3]

References

An In-Depth Technical Guide to the Stereochemistry of (S)-2-Substituted Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry and asymmetric catalysis, with its biological activity and catalytic efficacy often critically dependent on the stereochemical configuration at the C-2 position.[1][2][3] This guide provides a comprehensive technical overview of the stereochemistry of (S)-2-substituted pyrrolidine derivatives. We will delve into the fundamental conformational principles that govern the reactivity of the pyrrolidine ring, explore the primary stereoselective synthetic strategies for accessing the desired (S)-enantiomer, and detail the analytical techniques required for rigorous stereochemical assignment. By explaining the causality behind experimental choices, this document serves as a field-proven resource for professionals engaged in the design, synthesis, and application of these vital chemical entities.

The Stereochemical Foundation: Conformational Dynamics of the Pyrrolidine Ring

Understanding the three-dimensional structure of the pyrrolidine ring is paramount to controlling the stereochemical outcome of its reactions. Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and exists in a dynamic equilibrium of puckered conformations to minimize torsional strain.[3]

Ring Pucker and Pseudorotation

The five-membered ring predominantly adopts two low-energy conformations: the "envelope" (with four atoms coplanar and the fifth out of the plane) and the "twist" (with two adjacent atoms displaced on opposite sides of a plane defined by the other three). These conformations can interconvert through a low-energy process known as pseudorotation.[3]

The C-2 substituent's stereochemistry is intrinsically linked to this ring pucker. The substituent can occupy a pseudo-axial or pseudo-equatorial position, and its orientation is influenced by the puckering mode, often described as Cγ-endo (C4 atom is on the same side of the ring as the C2 substituent) or Cγ-exo (C4 atom is on the opposite side).[3][4] For instance, in (S)-proline derivatives, electronegative substituents at the C-4 position can favor specific puckering modes, which in turn influences the orientation of the C-2 carboxyl group and its reactivity.[4]

Caption: Predominant envelope conformations of the pyrrolidine ring.This conformational bias is not merely a structural curiosity; it is the causal factor behind the diastereoselectivity of many reactions. The incoming reagent will preferentially attack from the less sterically hindered face, which is determined by the ring's conformation and the orientation of existing substituents in the transition state.

Core Strategies for Stereoselective Synthesis

Achieving high enantiopurity at the C-2 position is a central challenge. The choice of strategy depends on the availability of starting materials, desired substitution patterns, and scalability. Methodologies can be broadly classified into three categories: chiral pool synthesis, asymmetric catalysis, and chiral auxiliary-mediated approaches.

Chiral Pool Synthesis: The Proline-Derived Pathway

The most direct route to (S)-2-substituted pyrrolidines leverages the natural abundance of (S)-proline, where the stereocenter is pre-established.[5][6] This approach is robust and often cost-effective for derivatives where the C-2 substituent can be derived from proline's carboxylic acid.

Causality of Experimental Choice: Starting with (S)-proline guarantees the absolute stereochemistry at C-2. Subsequent transformations are designed to modify the carboxyl group while preserving this chirality. Protecting the nitrogen atom (e.g., as a Boc-carbamate) is a critical first step to prevent side reactions and modulate solubility.

Caption: Workflow for Chiral Pool Synthesis.Experimental Protocol: Reduction of N-Boc-(S)-proline to N-Boc-(S)-prolinol

-

System Setup: Under an inert atmosphere (Argon or Nitrogen), add a stirred solution of N-Boc-(S)-proline (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) to a cooled (0 °C) suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv.) in anhydrous THF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching (Self-Validating): Cautiously cool the reaction to 0 °C. Sequentially and slowly add water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts, which is easily filtered. A successful quench is indicated by the formation of a white, easily stirrable slurry.

-

Workup: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or Ethyl Acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is typically purified by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield N-Boc-(S)-prolinol as a colorless oil or white solid.

Asymmetric Catalysis: Creating Chirality

When the desired C-2 substituent cannot be easily derived from proline, asymmetric catalysis offers a powerful alternative to construct the chiral center from prochiral precursors.

Enzymes offer unparalleled stereoselectivity. Transaminases (TAs) can convert ω-haloketones into chiral ω-haloamines, which spontaneously cyclize to form the pyrrolidine ring with exceptional enantiomeric excess (ee).[7]

Causality of Experimental Choice: The enzyme's active site creates a chiral pocket that binds the substrate in a specific orientation. The transfer of the amino group from a donor (like isopropylamine) to the ketone occurs on only one face, leading to a single enantiomer of the amine product.[7] The choice between an (R)-selective or (S)-selective TA allows access to either product enantiomer, a significant advantage over many chemical catalysts.[7]

Experimental Protocol: Transaminase-Triggered Cyclization [7]

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.

-

Reaction Mixture: In a reaction vessel, combine the ω-chloroketone substrate (e.g., 5-chloro-1-phenylpentan-1-one), an amine donor (e.g., isopropylamine), and the chosen (S)-selective transaminase enzyme in the prepared buffer.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Extraction: After the reaction, adjust the pH to >10 with NaOH and extract the product with an organic solvent like methyl tert-butyl ether (MTBE).

-

Analysis & Purification: The enantiomeric excess of the resulting (S)-2-phenylpyrrolidine is determined by chiral HPLC. The product can be purified via chromatography or crystallization of a salt.

This powerful method constructs the pyrrolidine ring and up to four stereocenters in a single step.[8] The reaction typically involves an azomethine ylide (the 3-atom component) and an alkene (the 2-atom component).

Caption: Mechanism of Asymmetric [3+2] Cycloaddition.Rigorous Stereochemical Characterization

The synthesis of a chiral molecule is incomplete without irrefutable proof of its stereochemical identity and purity. A combination of spectroscopic and chromatographic techniques is essential for a self-validating workflow.

NMR Spectroscopy for Relative Stereochemistry

While standard ¹H and ¹³C NMR confirm the chemical structure, 2D NMR techniques are invaluable for determining the relative stereochemistry of substituents (e.g., cis vs. trans in a 2,5-disubstituted pyrrolidine).

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This technique detects protons that are close in space (<5 Å). An NOE correlation between protons on the C-2 and C-5 substituents would strongly indicate a cis relationship.

-

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). This can provide insights into the ring's conformation and the relative stereochemistry of substituents.[9]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a sample. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different retention times.[10]

Causality of Method Development: The key is selecting a CSP that provides adequate stereoselective interactions for the analyte class. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile for a wide range of compounds, including pyrrolidines.[11][12] The mobile phase (typically a mixture of a nonpolar solvent like hexane and an alcohol) modulates these interactions. Adding a basic modifier like triethylamine (TEA) is often crucial to mask acidic silanol groups on the silica support, preventing peak tailing of the basic pyrrolidine analyte.[11]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the pyrrolidine derivative (~1 mg/mL) in the mobile phase.

-

System Setup:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-Hexane and an alcohol (e.g., Isopropanol) in a ratio determined by method development (e.g., 90:10). Add a basic modifier (e.g., 0.1% Diethylamine).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C (controlled).

-

-

Analysis: Inject a sample of the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample.

-

Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Data Summary: Typical Chiral HPLC Conditions

| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Modifier | Expected α |

| N-Boc-2-Aryl-pyrrolidine | Cellulose-based (e.g., Chiralcel OD-H) | n-Hexane / Isopropanol (95:5 to 80:20) | 0.1% TFA | > 1.2 |

| 2-Alkyl-pyrrolidine (free base) | Amylose-based (e.g., Chiralpak AD-H) | n-Hexane / Ethanol (98:2) | 0.2% TEA | > 1.15 |

α (Separation Factor) > 1.1 is generally considered good selectivity. Data is illustrative.

Impact on Drug Development and Organocatalysis

The precise stereochemistry of the C-2 substituent is a critical determinant of a molecule's function.

-

In Drug Development: The pyrrolidine ring is found in numerous FDA-approved drugs.[1][13] The (S)-configuration at C-2 is often essential for correct binding to the target protein or enzyme. A classic example is the class of DPP-4 inhibitors (gliptins) used for type 2 diabetes, where the (S)-pyrrolidine moiety mimics a proline residue and is crucial for potent and selective inhibition. The "wrong" enantiomer is often inactive or may have undesirable off-target effects.

-

In Asymmetric Organocatalysis: (S)-2-substituted pyrrolidines are the backbone of many celebrated organocatalysts, most notably the diarylprolinol silyl ethers developed by Jørgensen and Hayashi.[5][14] In these systems, the bulky C-2 substituent creates a well-defined chiral pocket. The catalyst operates by forming a chiral enamine or iminium ion intermediate with the substrate, and the C-2 substituent sterically blocks one face of the intermediate, forcing the reaction to proceed with high enantioselectivity.[15]

Conclusion and Future Outlook

The stereocontrolled synthesis of (S)-2-substituted pyrrolidines is a cornerstone of modern organic chemistry with profound implications for human health and sustainable synthesis. A deep understanding of the interplay between ring conformation and reaction mechanism is essential for the rational design of synthetic routes. While chiral pool and catalytic methods provide a robust toolkit, future advancements will likely focus on increasing efficiency and expanding substrate scope through novel catalytic systems, such as photoredox and C-H activation strategies, to allow for the late-stage functionalization of complex molecules.[16] The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the stereochemical challenges inherent in this important class of molecules.

References

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. enamine.net [enamine.net]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: A Chiral Building Block for Asymmetric Synthesis - A Mechanistic and Application-Oriented Guide

Abstract: This technical guide provides an in-depth analysis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern organic synthesis. The document elucidates its core mechanism of action, primarily through nucleophilic substitution pathways, and explores the factors influencing its reactivity. Through detailed case studies in the synthesis of significant pharmaceutical agents, this guide showcases its practical applications. Authored for researchers, scientists, and drug development professionals, it combines theoretical principles with field-proven insights, offering detailed experimental protocols and best practices for its utilization.

Introduction

This compound is a synthetically versatile chiral intermediate.[1][][3] Its structure, featuring a pyrrolidine ring protected with a tert-butoxycarbonyl (Boc) group and a reactive bromomethyl substituent, makes it an excellent electrophile for introducing a chiral pyrrolidinylmethyl moiety. The pyrrolidine scaffold is a common motif in a vast array of pharmaceuticals and natural products, often contributing significantly to their biological activity.[4][5] This guide will delve into the chemical reactivity of this compound, providing a comprehensive understanding of its "mechanism of action" in the context of chemical synthesis.

Part 1: The Core Mechanism - Nucleophilic Substitution Reactions

The primary mechanism through which this compound participates in chemical transformations is nucleophilic substitution.[6][7] The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the methylene carbon electrophilic and susceptible to attack by nucleophiles.

The S(_N)2 Reaction Pathway

The reaction typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the bromide ion, which is an effective leaving group. The bulky Boc-protecting group on the pyrrolidine nitrogen serves a crucial role by preventing N-alkylation, thereby directing the substitution to the bromomethyl group.

References

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 128542-75-6 | Benchchem [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Guide to Asymmetric Synthesis Using Pyrrolidine Auxiliaries

Introduction: The Power of Pyrrolidine Scaffolds in Stereocontrolled Synthesis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent structural motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] This ubiquity has driven the development of synthetic methodologies that can introduce chirality into molecules containing this scaffold in a predictable and efficient manner. Among the most powerful strategies in the synthetic chemist's toolkit is the use of chiral auxiliaries, temporary chiral modules that guide the stereochemical outcome of a reaction.

This technical guide delves into the core of asymmetric synthesis facilitated by pyrrolidine-based chiral auxiliaries. Derived from readily available and inexpensive chiral pool sources like the amino acid proline, these auxiliaries have become indispensable tools for the construction of complex molecular architectures with high levels of stereocontrol.[1][3] We will explore the foundational principles, key applications, and mechanistic intricacies that underpin the remarkable success of these auxiliaries, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their practical application.

The fundamental concept of a chiral auxiliary lies in its ability to be temporarily attached to a prochiral substrate, thereby creating a chiral environment that directs the approach of a reagent to one of the two diastereotopic faces of the molecule.[3] Following the stereoselective transformation, the auxiliary is cleaved, often non-destructively, to reveal the enantiomerically enriched product and allow for the potential recovery and reuse of the auxiliary.[3] Pyrrolidine-derived auxiliaries excel in this role due to their rigid conformational nature and the strategic placement of functional groups that can chelate to metal centers, leading to highly organized and predictable transition states.[3][4]

The Cornerstone of Pyrrolidine Auxiliaries: Enders' SAMP/RAMP Hydrazone Methodology

A seminal breakthrough in the field was the development of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) by E. J. Corey and Dieter Enders in 1976.[5] This methodology, often referred to as the Enders SAMP/RAMP hydrazone alkylation, provides a robust and highly stereoselective route for the α-alkylation of ketones and aldehydes.[5]

The power of this method lies in a well-defined, three-step sequence:

- Hydrazone Formation: The chiral auxiliary (SAMP or RAMP) is condensed with a ketone or aldehyde to form a chiral hydrazone.[5]

- Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a rigid azaenolate. This intermediate, stabilized by chelation of the lithium cation to the methoxy group, then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity.[4][5]

- Auxiliary Cleavage: The alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated carbonyl compound and release the chiral auxiliary.[5]

The high degree of stereocontrol is a direct consequence of the rigid, chelated structure of the lithiated azaenolate intermediate.[4] This chelation forces the bulky pyrrolidine ring to adopt a specific conformation, effectively shielding one face of the azaenolate and directing the incoming electrophile to the opposite face.[4]

Diagram: The Enders SAMP/RAMP Hydrazone Alkylation Cycle

References

Exploring the Chemical Space of Functionalized Pyrrolidines: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone scaffold in modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and natural products underscores its significance.[1][2][3] This guide provides an in-depth exploration of the chemical space of functionalized pyrrolidines, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that make this scaffold a "privileged" structure in drug design, focusing on its unique three-dimensional (3D) geometry which allows for comprehensive exploration of pharmacophore space.[2][4][5] This document will navigate through key synthetic strategies, from classical cycloadditions to modern catalytic methods, explaining the causality behind experimental choices. Furthermore, it will present a practical case study on library synthesis, detail the importance of robust quality control, and explore the nuances of structure-activity relationship (SAR) studies. Our objective is to provide a scientifically rigorous and field-proven resource that empowers researchers to effectively navigate and exploit the rich chemical space of pyrrolidines in their quest for novel therapeutics.

Introduction: The Enduring Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is one of the most vital heterocyclic motifs in pharmaceutical sciences.[2][3] Its prominence is not coincidental but is rooted in a combination of advantageous physicochemical and structural properties. Unlike flat, aromatic systems, the non-planar, sp³-rich nature of the pyrrolidine ring provides access to a greater degree of three-dimensional structural diversity.[2][4][6] This "pseudorotation" phenomenon allows for a more effective exploration of the target protein's binding pocket, often leading to enhanced potency and selectivity.[4][5]

The pyrrolidine scaffold is a key component in a wide array of FDA-approved drugs, treating conditions ranging from hypertension (e.g., Captopril, Enalapril) and bacterial infections (e.g., Clindamycin) to epilepsy (e.g., Ethosuximide) and insomnia (e.g., Daridorexant).[7][8] Its utility is further demonstrated by its presence in numerous natural products with potent biological activities.[9] The inherent chirality of substituted pyrrolidines is another critical feature, as the spatial orientation of substituents can dramatically influence the biological profile of a drug candidate by dictating its binding mode to enantioselective proteins.[4][5]

This guide will systematically unpack the strategies used to synthesize and functionalize this versatile scaffold, providing the technical foundation necessary for its successful application in drug discovery programs.

Navigating the Chemical Space: Key Synthetic Strategies

The construction and functionalization of the pyrrolidine ring can be achieved through a multitude of synthetic pathways. The choice of strategy is dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.

The [3+2] Cycloaddition: A Cornerstone of Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is arguably the most powerful and versatile method for constructing the pyrrolidine core.[10][11][12] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.[12]

Causality: The power of this method lies in its convergent nature. Three components—an amine, an aldehyde or ketone, and an alkene—can be combined to rapidly generate complex, highly substituted pyrrolidines.[13][14] The stereochemical outcome can be precisely controlled through the use of chiral catalysts, often involving metal complexes that coordinate to the azomethine ylide intermediate.[11][12]

Caption: Workflow for [3+2] Cycloaddition Synthesis of Pyrrolidines.

Asymmetric Synthesis and Stereocontrol

Given the importance of stereochemistry in biological activity, achieving high levels of enantioselectivity is paramount.[4][15] Several robust strategies exist:

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as the amino acid L-proline or its derivatives like 4-hydroxyproline, to construct more complex chiral pyrrolidines.[1][9][16] The inherent stereochemistry of the starting material guides the formation of new stereocenters.

-

Organocatalysis: Chiral small molecules, particularly proline and its derivatives, can act as catalysts to induce enantioselectivity in pyrrolidine-forming reactions.[17][18] This approach avoids the use of metals, aligning with green chemistry principles.

-

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective transformation, after which it is cleaved to yield the enantioenriched product.[15]

Causality: The choice between these methods often depends on scalability and the specific stereoisomer required. Chiral pool synthesis is often straightforward for accessing specific enantiomers derived from natural sources.[16] Organocatalysis offers a metal-free alternative that is increasingly powerful and predictable.[17]

Late-Stage Functionalization

Modifying a pre-formed pyrrolidine ring, known as late-stage functionalization (LSF), is a highly valuable strategy for rapidly generating analogues for SAR studies. Modern methods like C-H activation allow for the direct introduction of new functional groups onto the pyrrolidine scaffold, bypassing the need for de novo synthesis for each new compound.[19][20]

Causality: LSF is efficient. It allows chemists to build a library of diverse compounds from a common, complex intermediate. This dramatically accelerates the drug discovery process by enabling the rapid exploration of the chemical space around a promising hit compound.[21]

Case Study: Design and Synthesis of a Novel Pyrrolidine-Based Compound Library

This section provides a practical, self-validating workflow for the synthesis and quality control of a focused compound library based on a 2,5-disubstituted pyrrolidine core.

Experimental Workflow Overview

References

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 12. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Highly Functionalized Pyrrolidine Derivatives from Easily Accessible Diethyl (E)‐4‐Oxohex‐2‐enedioate | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]

- 21. Pyrrolidine synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Introduction

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a pivotal chiral building block in the synthesis of a multitude of biologically active molecules and pharmaceutical agents.[1] Its defined stereochemistry is crucial for creating compounds with the specific chirality essential in drug development.[1] This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this valuable intermediate, starting from the commercially available (S)-(-)-N-Boc-prolinol. The described method utilizes an Appel-type reaction, a mild and efficient method for converting alcohols to alkyl halides.[2][3][4]

Reaction Scheme

The synthesis proceeds via the bromination of the primary alcohol in (S)-(-)-N-Boc-prolinol using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This reaction is a classic example of the Appel reaction, which is known for its mild conditions and stereochemical inversion at the reaction center.[2][5][6]

(S)-(-)-N-Boc-prolinol → this compound

Mechanism of Action: The Appel Reaction

The Appel reaction facilitates the conversion of an alcohol to an alkyl halide under neutral conditions.[3][6] The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide, a key byproduct.[2] The mechanism can be summarized in the following key steps:

-

Activation of Triphenylphosphine: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt.[4][6]

-

Alkoxide Formation: The alcohol is deprotonated, forming an alkoxide.[4][6]

-

Oxyphosphonium Intermediate Formation: The alkoxide attacks the electrophilic phosphorus of the phosphonium salt, creating an oxyphosphonium intermediate.[3][4]

-

Nucleophilic Substitution (Sₙ2): The bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen in a backside Sₙ2 displacement.[2][3][5] This step results in the inversion of stereochemistry at the chiral center.

-

Product Formation: The final products are the desired alkyl bromide, triphenylphosphine oxide, and bromoform.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | CAS No. |

| (S)-(-)-N-Boc-prolinol | ≥98% | Sigma-Aldrich | 69610-40-8 |

| Carbon Tetrabromide (CBr₄) | ≥99% | Sigma-Aldrich | 558-13-4 |

| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich | 603-35-0 |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich | 75-09-2 |

| Ethyl Acetate | ACS grade | Fisher Scientific | 141-78-6 |

| Hexanes | ACS grade | Fisher Scientific | 110-54-3 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Flash chromatography system

-

Standard laboratory glassware

Detailed Experimental Protocol

-

To a solution of (S)-(-)-N-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add carbon tetrabromide (1.2 eq).

-

Cool the resulting mixture to 0 °C using an ice bath.

-

Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow oil.

Expected Results

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.50-3.30 (m, 3H), 2.10-1.90 (m, 2H), 1.85-1.70 (m, 2H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.5, 80.0, 60.5, 46.5, 36.0, 28.5, 27.0, 23.0 |

| Mass Spectrometry (ESI) | m/z calculated for C₁₀H₁₈BrNO₂ [M+H]⁺: 264.05; found: 264.1 |

Note: NMR and MS data are representative and may vary slightly.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[7][8]

Handling of Reagents:

-

Carbon Tetrabromide (CBr₄): This substance is toxic and can cause irritation.[8][9] It should be handled in a well-ventilated fume hood.[9][10] Avoid inhalation of dust and contact with skin and eyes.[8][9]

-

Triphenylphosphine (PPh₃): May cause skin and eye irritation.[7] Harmful if swallowed.[7] Handle with care and avoid creating dust.

-

Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time and ensure anhydrous conditions. |

| Difficult purification | Optimize the eluent system for column chromatography. | |

| Impure Product | Incomplete removal of triphenylphosphine oxide | Wash the crude product with a non-polar solvent like diethyl ether before chromatography to precipitate out some of the triphenylphosphine oxide. |

| Racemization | Reaction temperature too high | Maintain the reaction temperature at 0 °C during the addition of triphenylphosphine. |

Conclusion

This application note provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this important chiral intermediate for their synthetic needs in drug discovery and development.

References

- 1. This compound | 128542-75-6 | Benchchem [benchchem.com]

- 2. name-reaction.com [name-reaction.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. ICSC 0474 - CARBON TETRABROMIDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

Application Notes & Protocols: (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate in Drug Discovery

Abstract and Strategic Overview

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry. Its strategic value lies in the combination of a stereochemically defined pyrrolidine ring, a versatile electrophilic bromomethyl group, and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protecting group. The pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into drug candidates.[1] This document provides an in-depth guide for researchers and drug development professionals on the practical application of this reagent, detailing its core reactivity, providing validated experimental protocols, and discussing its role in the synthesis of complex, biologically active molecules.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity and reactivity of the reagent. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 128542-75-6 | [2] |

| Molecular Formula | C₁₀H₁₈BrNO₂ | [2] |

| Molecular Weight | 264.16 g/mol | [2] |

| Appearance | Colorless to slightly yellow liquid | [3] |

| Density | ~1.313 g/cm³ | [2] |

| Boiling Point | ~300 °C (at 760 mmHg) | [2] |

Safety, Handling, and Storage

This compound is an irritant and should be handled with care in a well-ventilated chemical fume hood. [3] Adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant laboratory clothing, and safety glasses or a face shield.[4][5][6]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Prevent the generation of mists or vapors.[5] Use non-sparking tools and take precautionary measures against static discharge.[4]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert gas atmosphere.[5][7] Recommended storage temperature is 0-8 °C.[8]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[4][9] If irritation occurs, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[5][9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][9]

-

Core Reactivity and Applications in Synthesis

The primary utility of this reagent stems from the reactivity of the bromomethyl group, which serves as a potent electrophile for nucleophilic substitution reactions.[2][8] This allows for the covalent linkage of the chiral pyrrolidine scaffold to a wide array of molecular fragments, making it an invaluable tool for library synthesis and lead optimization.

Mechanism of Action: Nucleophilic Substitution

The core mechanism involves the displacement of the bromide ion—a good leaving group—by a nucleophile (e.g., an amine, phenoxide, or thiolate). This Sɴ2 reaction proceeds readily, forming a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond.[2] The stereocenter at the C2 position of the pyrrolidine ring remains undisturbed during this process, ensuring the chirality of the starting material is transferred to the product.

The Boc-protecting group is stable under these conditions but can be efficiently removed later in the synthetic sequence using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine, which can be used for further functionalization.

Caption: General reactivity workflow of the title compound.

Key Applications

-

Chiral Building Block for Biologically Active Compounds: This is the most widespread application. The reagent is used to synthesize compounds targeting a range of conditions, including neurological and inflammatory disorders.[2] Its defined stereochemistry is crucial, as the biological activity of enantiomers can differ significantly.[2]

-

Synthesis of Pyrrolidine Derivatives: It is a key intermediate for producing a vast array of substituted pyrrolidines. These structures are integral to many pharmaceuticals, acting as ligands for receptors and enzymes.[1][8]

-

Precursor for Chiral Ligands: The compound serves as a starting material for synthesizing chiral ligands used in asymmetric catalysis, enabling the stereoselective synthesis of other complex molecules.[2]

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate via N-Alkylation

This protocol provides a representative procedure for the N-alkylation of benzylamine, demonstrating a typical nucleophilic substitution reaction.

Objective

To synthesize (S)-tert-butyl 2-((benzylamino)methyl)pyrrolidine-1-carboxylate through a robust and reproducible Sɴ2 reaction, illustrating the primary synthetic utility of the title reagent.

Reaction Scheme

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. This compound | 128542-75-6 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. angenechemical.com [angenechemical.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

Synthesis of Chiral Amines Using (S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate: An Application and Protocol Guide

Introduction: The Critical Role of Chiral Amines and the Utility of a Versatile Building Block

Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and other biologically active compounds. The specific three-dimensional arrangement of atoms, or stereochemistry, at the carbon atom adjacent to the nitrogen is often a critical determinant of a molecule's biological activity.[1] Consequently, the development of robust and stereoselective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry and drug development.[2][3]

(S)-tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate emerges as a highly valuable and versatile chiral building block for the synthesis of a diverse range of chiral amines.[4] Its pyrrolidine core is a prevalent scaffold in numerous FDA-approved drugs.[5] The defined stereochemistry at the C2 position, coupled with the reactive bromomethyl group and the Boc-protected amine, provides a powerful tool for introducing a chiral pyrrolidine moiety into a target molecule through nucleophilic substitution reactions. This guide provides a detailed exploration of the application of this key intermediate, offering in-depth protocols and expert insights for researchers in the pharmaceutical and chemical sciences.

Reaction Principle: Nucleophilic Substitution for Chiral Amine Synthesis

The primary application of this compound in chiral amine synthesis revolves around the N-alkylation of a primary or secondary amine.[6][7] This reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The amine nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a new carbon-nitrogen bond.

The stereochemical integrity of the chiral center at the C2 position of the pyrrolidine ring is maintained throughout the reaction, as it is not directly involved in the bond-forming process. This stereospecificity is a key advantage of using this chiral building block, allowing for the predictable synthesis of enantiomerically enriched products.

However, a common challenge in the alkylation of amines is the potential for overalkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, can react with another molecule of the electrophile to form a tertiary amine.[8] Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the desired monoalkylation product.

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of a Primary Amine

This protocol outlines a general method for the synthesis of a chiral secondary amine by reacting a primary amine with this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| This compound | 181258-46-8 | C10H18BrNO2 | The key chiral building block. |

| Primary Amine (Substrate) | Varies | Varies | The nucleophile to be alkylated. |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C8H19N | A non-nucleophilic base to scavenge HBr. |

| Acetonitrile (CH3CN) | 75-05-8 | C2H3N | Anhydrous, as the reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | CHNaO3 | For aqueous work-up. |

| Brine (Saturated NaCl solution) | 7647-14-5 | ClNa | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | MgO4S | For drying the organic phase. |

| Ethyl Acetate (EtOAc) | 141-78-6 | C4H8O2 | For extraction. |

| Hexanes | 110-54-3 | C6H14 | For chromatography. |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the amine in anhydrous acetonitrile (concentration typically 0.1-0.5 M). Add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents). The use of a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the substrate amine in the alkylation reaction.

-

Addition of the Electrophile: In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine solution at room temperature. Slight excess of the electrophile can be used to ensure complete consumption of the starting amine, but this may increase the risk of dialkylation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.

-

Extraction: Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. The bicarbonate wash removes any remaining acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired chiral secondary amine.

Workflow Diagram:

Caption: Workflow for N-alkylation of a primary amine.

Protocol 2: Deprotection of the Boc Group

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions to yield the free secondary amine, which can be used in subsequent synthetic steps.

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Notes |

| Boc-protected Chiral Amine | Varies | Varies | Product from Protocol 1. |

| Trifluoroacetic Acid (TFA) | 76-05-1 | C2HF3O2 | Strong acid for deprotection. |

| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | Anhydrous, as the reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO3) solution | 144-55-8 | CHNaO3 | For neutralization. |

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the Boc-protected chiral amine (1.0 equivalent) in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise. Caution: TFA is corrosive and should be handled in a fume hood.

-

Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Neutralization: Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected chiral amine.

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low Reaction Conversion | - Insufficient reactivity of the amine nucleophile. - Steric hindrance. | - Increase the reaction temperature. - Use a more polar aprotic solvent like DMF. - Increase the reaction time. |

| Formation of Dialkylated Product | - The secondary amine product is more nucleophilic than the starting primary amine. | - Use a 1:1 stoichiometry of the amine and the bromopyrrolidine. - Add the bromopyrrolidine solution slowly to the amine solution to maintain a low concentration of the electrophile. - Lower the reaction temperature. |

| Incomplete Boc Deprotection | - Insufficient amount of acid. - Short reaction time. | - Increase the equivalents of TFA. - Increase the reaction time and monitor carefully. |

| Difficulty in Product Purification | - Similar polarities of the starting material, product, and byproducts. | - Optimize the mobile phase for column chromatography. - Consider derivatization to a salt for purification by crystallization.[9] |

Characterization of Products

The successful synthesis and purity of the chiral amine products should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.[10][11]

Safety Precautions

-

This compound is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

-

Always perform reactions under an inert atmosphere when using anhydrous solvents.

Conclusion

This compound is a powerful and versatile chiral building block for the stereoselective synthesis of a wide range of chiral amines. The straightforward N-alkylation reaction, coupled with the ease of Boc deprotection, provides a reliable and efficient route to valuable intermediates for drug discovery and development. By carefully controlling the reaction conditions and employing appropriate analytical techniques, researchers can effectively utilize this reagent to construct complex chiral molecules with high enantiopurity.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]